molecular formula C19H24N2O2S B12246561 1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine

1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine

Cat. No.: B12246561
M. Wt: 344.5 g/mol
InChI Key: OGQRRUQADXDOMO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-methanesulfonylphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylphenylamine and 4-methanesulfonylphenylamine.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as ethylene diamine.

    Substitution Reactions: The piperazine ring is then substituted with the 2,3-dimethylphenyl and 4-methanesulfonylphenyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic properties.

    Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: The compound is employed in chemical biology studies to explore its interactions with biomolecules and cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-4-(4-methylphenyl)piperazine: Similar structure but lacks the methanesulfonyl group.

    1-(2,3-Dimethylphenyl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of the methanesulfonyl group.

    1-(2,3-Dimethylphenyl)-4-(4-nitrophenyl)piperazine: Contains a nitro group instead of the methanesulfonyl group.

Uniqueness

1-(2,3-Dimethylphenyl)-4-(4-methanesulfonylphenyl)piperazine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-methylsulfonylphenyl)piperazine

InChI

InChI=1S/C19H24N2O2S/c1-15-5-4-6-19(16(15)2)21-13-11-20(12-14-21)17-7-9-18(10-8-17)24(3,22)23/h4-10H,11-14H2,1-3H3

InChI Key

OGQRRUQADXDOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

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